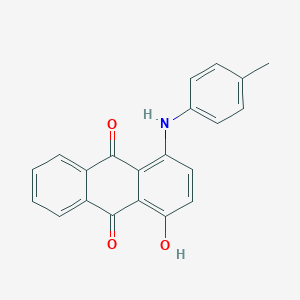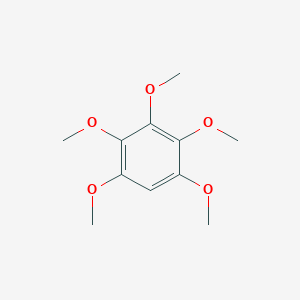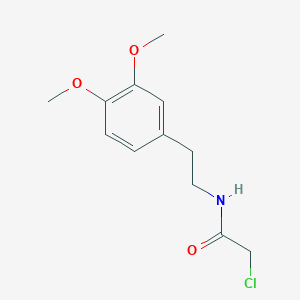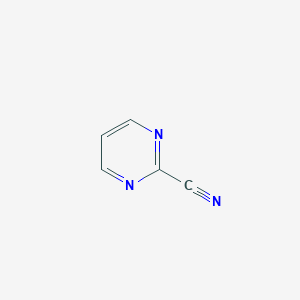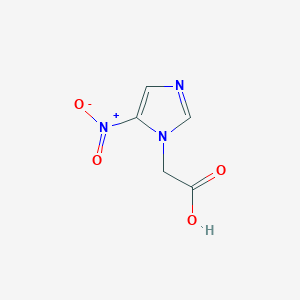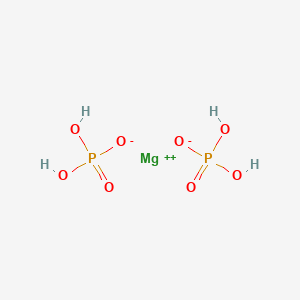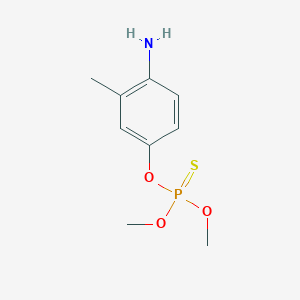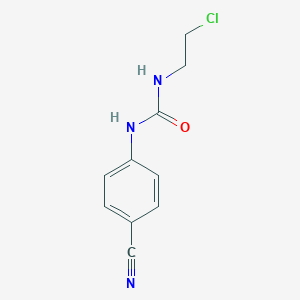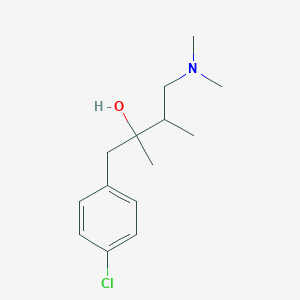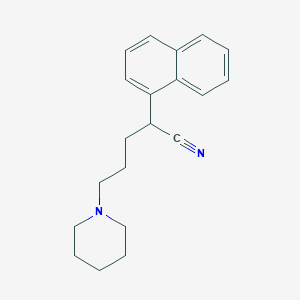
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of drugs known as designer opioids, which are chemically engineered to mimic the effects of natural opioids such as morphine and heroin. U-47700 has been found to be highly potent and addictive, and its use has been associated with a number of serious health risks.
Mecanismo De Acción
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile works by binding to the mu-opioid receptor in the brain, which is responsible for the analgesic and euphoric effects of natural opioids. It has been found to be highly selective for this receptor, which may contribute to its potent and addictive properties.
Efectos Bioquímicos Y Fisiológicos
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been found to produce a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It has also been associated with a number of negative side effects, including respiratory depression, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has several advantages as a tool for studying the opioid system in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, which makes it useful for investigating the specific effects of opioid receptor activation. However, its addictive properties and potential for abuse make it a challenging substance to work with, and researchers must take care to ensure the safety of themselves and their subjects.
Direcciones Futuras
There are several potential directions for future research on alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile. One area of interest is the development of new synthetic opioids with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile use, particularly with regard to addiction and withdrawal. Finally, researchers may continue to use alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile as a tool for studying the opioid system and developing new treatments for opioid addiction and overdose.
Métodos De Síntesis
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile can be synthesized using a variety of methods, including the reaction of 1-naphthaleneacetic acid with piperidine and propionyl chloride, or the reaction of 1-naphthaleneacetonitrile with piperidine and propionic anhydride. These reactions are typically carried out under carefully controlled conditions to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been the subject of extensive scientific research, particularly in the field of pharmacology. Studies have focused on its mechanism of action, as well as its biochemical and physiological effects. Researchers have also investigated its potential use as a tool for studying opioid receptors and the opioid system in general.
Propiedades
Número CAS |
13326-35-7 |
|---|---|
Nombre del producto |
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-5-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C20H24N2/c21-16-18(10-7-15-22-13-4-1-5-14-22)20-12-6-9-17-8-2-3-11-19(17)20/h2-3,6,8-9,11-12,18H,1,4-5,7,10,13-15H2 |
Clave InChI |
BTRXWGPTVKXTBE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
α-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



